molecular formula C10H13ClO B8735615 1-(2-Chlorophenyl)-2-methylpropan-1-ol

1-(2-Chlorophenyl)-2-methylpropan-1-ol

Cat. No. B8735615
M. Wt: 184.66 g/mol
InChI Key: YWJUZEZWCYDUGB-UHFFFAOYSA-N
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Patent
US08980934B2

Procedure details

A solution of 1-(2-chlorophenyl)-2-methylpropan-1-ol (1.5 g in 15 mL DCM) was added is to a suspension of PCC (2.62 g in 30 mL DCM) at 25° C., monitoring the reaction by TLC. After 2 h, Et2O (120 mL) was added and the reaction mixture was stirred for 15 min. The supernatant was decanted, dried (Na2SO4) and concentrated under vacuum. Purification by flash chromatography (SiO2, 0-10% EtOAc in hexanes) gave the title compound as a clear colorless oil (1.24 g, 82%). 1H NMR (400 MHz, CDCl3) δ ppm 7.41-7.27 (m, 4H), 3.37-3.30 (m, 1H), 1.19 (d, J=6.8 Hz, 6H).
Quantity
15 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step Two
Name
Quantity
120 mL
Type
solvent
Reaction Step Three
Yield
82%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[CH:8]([OH:12])[CH:9]([CH3:11])[CH3:10].C1C=C[NH+]=CC=1.[O-][Cr](Cl)(=O)=O>CCOCC>[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8](=[O:12])[CH:9]([CH3:10])[CH3:11] |f:1.2|

Inputs

Step One
Name
Quantity
15 mL
Type
reactant
Smiles
ClC1=C(C=CC=C1)C(C(C)C)O
Step Two
Name
Quantity
30 mL
Type
reactant
Smiles
C=1C=C[NH+]=CC1.[O-][Cr](=O)(=O)Cl
Step Three
Name
Quantity
120 mL
Type
solvent
Smiles
CCOCC

Conditions

Stirring
Type
CUSTOM
Details
the reaction mixture was stirred for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction by TLC
CUSTOM
Type
CUSTOM
Details
The supernatant was decanted
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
Purification by flash chromatography (SiO2, 0-10% EtOAc in hexanes)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC1=C(C=CC=C1)C(C(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.24 g
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 83.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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